1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
CAS No.: 1925-54-8
Cat. No.: VC1966111
Molecular Formula: C10H15BrO
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1925-54-8 |
|---|---|
| Molecular Formula | C10H15BrO |
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
| Standard InChI | InChI=1S/C10H15BrO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3 |
| Standard InChI Key | NWKJJEBSNWZSOD-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(C(=O)C2)CBr)C |
| Canonical SMILES | CC1(C2CCC1(C(=O)C2)CBr)C |
Introduction
Chemical Identity and Basic Properties
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, with CAS number 1925-54-8, is a bicyclic organic compound belonging to the camphor derivative family. It features a bromomethyl group and a ketone functional group attached to a bicyclo[2.2.1]heptane framework . The compound typically exists as a solid at room temperature and demonstrates reactivity primarily due to the presence of the bromine atom, which readily participates in nucleophilic substitution reactions .
Identification Parameters
The compound can be identified using the following parameters:
Synonyms
The compound is known by several synonyms:
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10-Bromocamphor
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2-Bornanone, 10-bromo-
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Bicyclo[2.2.1]heptan-2-one, 1-(bromomethyl)-7,7-dimethyl-
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NSC 174866
Physical and Chemical Properties
The physical and chemical properties of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one contribute to its behavior in various chemical reactions and applications.
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid at room temperature | |
| Boiling Point | 269.4 °C at 760 mmHg | |
| Density | 1.366 g/cm³ | |
| LogP | 2.77670 (calculated) |
Chemical Properties
The compound exhibits several notable chemical properties:
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Reactivity: The bromomethyl group is highly reactive, making it suitable for nucleophilic substitution reactions .
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Polarity: The ketone group contributes to the compound's polar character, influencing its solubility in various organic solvents .
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Steric Hindrance: The presence of dimethyl groups enhances steric hindrance, affecting its reactivity and interactions with other molecules .
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Structural Rigidity: The bicyclic framework provides conformational rigidity, which can be advantageous in stereoselective reactions.
Structural Characteristics
Molecular Structure
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one features a bicyclo[2.2.1]heptane core structure with specific substituents:
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A bromomethyl group (-CH₂Br) at position 1
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A ketone group (C=O) at position 2
The bicyclic framework consists of two rings sharing two carbon atoms, creating a rigid three-dimensional structure. This rigidity contributes to the compound's stereochemical properties and reactivity patterns .
Stereochemistry
The bicyclic structure introduces stereochemical complexity. The positions of the substituents relative to the bicycle framework can significantly influence the compound's chemical behavior and interactions. The bromomethyl group's position relative to the ketone group is particularly important for determining reaction pathways and product formation .
Synthesis Methods
Several synthetic routes have been reported for preparing 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one and related compounds.
Bromination of Camphor Derivatives
One common approach involves the bromination of camphor or its derivatives. Lewis and colleagues reported a method for preparing 10-bromocamphor through the reaction of camphor-10-sulfonyl chloride with copper(II) chloride . This approach can be extended to synthesize 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one.
Regioselective Functionalization
Dadson et al. described regiospecific bromination and debromination reactions to provide synthetic routes from camphor to optically active 8,10- and 9,10-disubstituted camphor derivatives . This approach can be adapted for the synthesis of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one.
Reactivity and Applications
Nucleophilic Substitution Reactions
The bromomethyl group in 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one readily undergoes nucleophilic substitution reactions, making it valuable for introducing various functional groups. This reactivity enables the synthesis of more complex molecules with potential biological activities.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its applications include:
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Building Block: It functions as a valuable building block for constructing more complex molecules .
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Chiral Auxiliary: The rigid bicyclic structure provides a chiral environment that can be exploited in asymmetric synthesis .
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Precursor: It serves as a precursor for creating complex chemical entities with diverse functionalities .
Spectroscopic Characterization
Spectroscopic techniques are essential for characterizing 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one and confirming its structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of the compound:
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¹H NMR: Expected key signals include:
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¹³C NMR: Key signals would include:
Infrared Spectroscopy
Infrared (IR) spectroscopy reveals functional group characteristics:
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Carbonyl Stretch: Strong absorption around 1730-1750 cm⁻¹
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C-Br Stretch: Distinctive bands in the 550-650 cm⁻¹ region
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular Ion: M⁺ peaks corresponding to isotope patterns of bromine (m/z 231, 233)
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Fragment Ions: Characteristic fragments resulting from the loss of bromine (M⁺-Br) and other typical fragmentation patterns of bicyclic ketones
Related Compounds and Derivatives
Several compounds structurally related to 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one have been reported in the literature.
Structural Analogs
Functional Derivatives
Research has explored the conversion of related camphor derivatives to other functional entities:
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Sulfonyl Derivatives: Camphor-10-sulfonyl compounds can be precursors to bromomethyl derivatives .
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Hydroxyl Derivatives: Reduction of the ketone produces corresponding alcohols with modified reactivity profiles .
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Disubstituted Derivatives: Introduction of additional functional groups creates compounds with unique reactivity patterns and potential applications .
Research Findings and Future Directions
Synthetic Utility
Recent research has demonstrated the utility of camphor-derived bromomethyl compounds in various synthetic applications:
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Asymmetric Synthesis: The rigid bicyclic framework provides a chiral environment for stereoselective reactions, particularly in the creation of optically active compounds .
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Natural Product Synthesis: Camphor derivatives, including bromomethyl compounds, have been employed in the synthesis of terpenoids and steroids .
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Ring Cleavage Reactions: Research by Hutchinson et al. showed that dibromocamphor derivatives undergo facile ring cleavage to provide cyclopentanoid ring systems, which can be further transformed into complex natural products .
Future Research Directions
Several promising research directions emerge from current studies:
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods with reduced waste and energy consumption .
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Medicinal Chemistry Applications: Exploration of biological activities of derivatives for potential pharmaceutical applications.
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Catalyst Development: Investigation of applications in asymmetric catalysis, where the rigid bicyclic structure might provide unique stereochemical control .
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Material Science Applications: Potential use in the development of specialized polymers or materials with unique physical properties.
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